1,3-Cyclohexadiene

Description

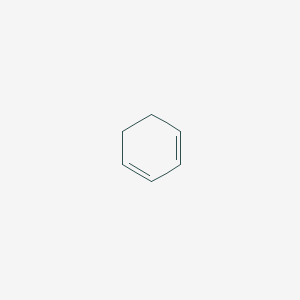

1,3-Cyclohexadiene (C₆H₈; molecular weight: 80.13 g/mol) is a six-membered cyclic hydrocarbon with conjugated double bonds at positions 1 and 3 . Its structure comprises a planar cyclohexene ring with two non-consecutive double bonds, stabilized by partial delocalization of π-electrons. Key identifiers include CAS 592-57-4, ChemSpider ID 11117, and SMILES string C1CC=CC=C1 . The compound is highly reactive due to its conjugated diene system, making it a valuable monomer in polymer chemistry and photochemical studies.

Notably, this compound undergoes anionic polymerization with initiators like n-butyllithium/TMEDA, yielding poly(this compound) (PCHD) with tunable 1,4-addition content (55–90%) and glass transition temperatures (Tg) ranging from 110°C to 155°C, depending on the initiator system . Its photochemical reactivity is equally significant; under 365 nm irradiation, it achieves a 93% photodimerization yield, outperforming isoprene (66%) due to its planar T₁ excited state .

Propriétés

IUPAC Name |

cyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNZXYYWBUKAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27986-50-1, 6143-79-9 | |

| Record name | 1,3-Cyclohexadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27986-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexadiene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862259 | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

81 °C | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

26 °C c.c. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.84 | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.8 (calculated) | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

97.3 [mmHg] | |

| Record name | 1,3-Cyclohexadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-57-4, 29797-09-9 | |

| Record name | 1,3-Cyclohexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexadiene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV5W0EG5BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-89 °C | |

| Record name | 1,3-CYCLOHEXADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0762 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Méthodes De Préparation

Electrocyclization and Organocatalytic Methods

The 1,3-cyclohexadien-1-al scaffold is accessible via electrocyclization of linear trienes under Lewis acid catalysis. For instance, titanium(IV) chloride or boron trifluoride etherate facilitates the ring-closing process, yielding 1,3-cyclohexadiene derivatives with moderate to high efficiency . Organocatalytic approaches, such as asymmetric aldol condensations, provide enantioselective pathways. Proline-derived catalysts enable the formation of cyclic dienes through one-pot reactions, avoiding the need for prefunctionalized substrates . These methods are advantageous for their operational simplicity but often require precise control of reaction conditions to prevent side reactions.

Titanium-Catalyzed [2+2+2] Cycloaddition

Titanium aryloxide complexes enable regio- and stereoselective synthesis of this compound via [2+2+2] cycloaddition of alkynes and olefins. For example, coupling two equivalents of trimethylsilylacetylene with ethylene in the presence of Cp₂TiCl₂ yields this compound with >90% regioselectivity . The reaction proceeds through a titanacyclopentadiene intermediate, which undergoes isomerization via 1,5-hydrogen shifts to stabilize the cis-configured product . This method is highly versatile for constructing polycyclic systems but is limited to bulky alkynes to suppress competing cyclotrimerization.

Sulfonyl Diene Condensation

Condensation of allyl sulfones with dichloromethane in the presence of mercury(II) chloride provides 2-(phenylsulfonyl)-1,3-cyclohexadiene. The reaction, optimized by Organic Syntheses, achieves a 93% yield when conducted in acetone at −20°C . Key steps include sulfinic acid elimination and subsequent [4+2] cyclization. The table below summarizes yields under varying conditions:

| Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | Acetone | −20 | 93 |

| 4-Methyl-1,3-pentadiene | Diethyl ether | 25 | 67 |

| 1,3-Pentadiene | Dichloromethane | 0 | 62 |

This method is notable for its scalability and compatibility with acyclic dienes .

Dehydrobromination of 1,2-Dibromocyclohexane

Base-mediated elimination of HBr from 1,2-dibromocyclohexane produces cyclohex-1,3-diene. Treatment with potassium tert-butoxide in THF at 80°C achieves quantitative conversion via a concerted E2 mechanism . The reaction is stereospecific, favoring the formation of the thermodynamically stable trans-diene. While straightforward, this method requires careful handling of brominated precursors to avoid polymerization side reactions.

Heavy Metal-Catalyzed Metathesis

A patent-pending method utilizes ruthenium-based Grubbs catalysts for the condensation of non-conjugated dienes (e.g., 1,5-cyclooctadiene) with 1,3-butadiene. At −20°C, the second-generation Grubbs catalyst ([RuCl₂(PCy₃)(IMes)(=CHPh)]) facilitates a single-step metathesis, yielding this compound with 22–23% efficiency . Although yields are modest, this approach minimizes side products and operates under mild conditions, making it industrially viable for large-scale production .

Analyse Des Réactions Chimiques

1,3-Cyclohexadiene undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form benzene and hydrogen.

Reduction: It can be reduced to form cyclohexane.

Substitution: It can undergo substitution reactions, such as halogenation.

Applications De Recherche Scientifique

1,3-Cyclohexadiene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,3-cyclohexadiene primarily involves its role as a diene in the Diels-Alder reaction. In this reaction, this compound reacts with a dienophile to form a cyclohexene derivative through a [4+2] cycloaddition mechanism . This reaction is facilitated by the electron-donating or electron-withdrawing groups on the diene and dienophile, respectively .

Comparaison Avec Des Composés Similaires

Structural Insights :

- 1,4-Cyclohexadiene lacks conjugation between its double bonds, reducing its stability and reactivity compared to this compound .

- α-Terpinene (1-methyl-4-isopropyl-1,3-cyclohexadiene) features bulky substituents that sterically hinder polymerization but enhance its role in natural products (e.g., essential oils) .

- 1-Methyl-1,3-Cyclohexadiene ’s methyl group increases steric hindrance, altering its reactivity in copolymerization with styrene .

Reactivity and Chemical Behavior

Polymerization

- This compound : Forms PCHD with 1,4-addition content up to 90% using sec-butyllithium/DABCO, yielding Tg values as low as 110°C . Block copolymers with styrene exhibit microphase-separated structures, enhancing thermal stability .

- 1,4-Cyclohexadiene: Less studied in polymerization due to non-conjugated double bonds, which limit controlled chain growth .

- α-Terpinene: Not typically polymerized due to steric hindrance from isopropyl groups; instead, it is used in flavorings and antimicrobial agents .

Epoxidation Kinetics

- This compound reacts 1.5× faster with dimethyldioxirane than 1,3-cyclooctadiene , attributed to its smaller ring strain and optimal orbital overlap .

- 1,4-Cyclohexadiene primarily forms cyclohexadienyl radicals (25% yield) upon hydroxyl radical attack, whereas this compound generates two distinct OH-adduct radicals (4 and 5) .

Photochemical Behavior

- This compound exhibits a 93% photodimerization yield under UV light, forming 1,3,5-hexatriene via ring-opening .

- Isoprene (C₅H₈), a linear diene, shows lower photodimerization efficiency (66%) but benefits from conformational flexibility in biological systems .

Critical Analysis of Contradictions and Limitations

- Polymerization Control : Initiator systems significantly alter PCHD’s microstructure, but reproducibility challenges arise due to sensitivity to reaction conditions .

Activité Biologique

1,3-Cyclohexadiene (CHD) is a cyclic diene with significant biological and photochemical properties. Its biological activity primarily arises from its ability to undergo photochemical reactions, particularly the electrocyclic ring-opening reaction to form 1,3,5-hexatriene (HT), which has implications in various biological systems, including the photobiological synthesis of vitamin D3.

Photochemical Reactions and Biological Implications

The most notable reaction involving this compound is its photoinduced ring-opening to produce 1,3,5-hexatriene. This reaction is critical in the photobiological synthesis of vitamin D3 , where CHD facilitates the conversion of 7-dehydrocholesterol to previtamin D3 upon UV exposure. The mechanism follows the Woodward-Hoffmann rules and involves a conrotatory motion leading to C5-C6 bond rupture in an electronically excited state. This process occurs in approximately 68 fs , indicating its ultrafast nature and importance in biological contexts【2】【5】.

1. Ultrafast Dynamics

Recent studies have demonstrated that the dynamics of CHD upon excitation can be monitored using advanced spectroscopic techniques. For instance, the excitation of CHD with specific photon energies leads to different structural dynamics, with significant shifts in electron binding energies observed during the ring-opening process【1】【2】.

2. Antimicrobial Activity

In addition to its photochemical properties, derivatives of this compound have been investigated for their antimicrobial activities . A study highlighted that certain synthesized compounds based on the cyclohexadiene framework exhibited moderate antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents【4】【7】.

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Activity Level |

|---|---|---|---|

| 1,3-Cyclohexadien-1-al | Antimicrobial | E. coli, S. aureus | Moderate |

| 1,3-Cyclohexadien-1-als | Antifungal | Candida albicans | Moderate |

| 1,3,5-Hexatriene | Photobiological | Vitamin D3 synthesis | Critical |

Mechanistic Insights

The mechanism of the ring-opening reaction has been extensively studied using both experimental and computational approaches. The initial excitation places CHD on a steeply repulsive part of the potential energy surface, leading to rapid structural changes that facilitate the transition to HT【5】. The ability to bypass certain energy states during this transition highlights the complexity of its electronic dynamics.

Q & A

Q. What challenges arise in steady-state product analysis of this compound reactions?

- Methodological Answer :

- UV interference : Strong absorption at 250–260 nm complicates UV-based monitoring, necessitating alternative detectors (e.g., fluorescence) .

- Purity limitations : Impurities in commercial samples require rigorous purification (e.g., distillation, chromatography) before kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.